(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4R)-4-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-2,5,8,12H,3-4,11H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
CDXWKOXZIYGESR-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC2=C([C@@H]1N)C=C(C=C2)C(=O)O |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis and Orthogonal Protection Strategies
Solid-phase synthesis has emerged as a robust method for constructing tetrahydroquinoline derivatives with precise stereochemical control. US20020055637A1 details a protocol where an orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylic acid is anchored to a solid support . The process involves sequential deprotection and functionalization:
-
Attachment to Wang resin : The carboxylate group of the tetrahydroquinoline precursor is bound to the resin via an acid-labile linker.
-
R<sup>1</sup> group introduction : Alkyl, aryl, or heterocyclic moieties are coupled using HBTU/HOBt activation (yields: 85–92%) .
-
Deprotection of amino groups : TFA-mediated removal of Fmoc or Boc groups precedes R<sup>2</sup> substitution at the ring nitrogen .
-
Cleavage from resin : HF or TFA cleavage yields the free carboxylic acid .
This method allows parallel synthesis of analogs but requires optimization for the 6-carboxylic acid regioisomer. Modifying the starting material to incorporate a pre-installed carboxylic acid at position 6 could adapt this approach .
Enzymatic Resolution Using D-Amino Acid Oxidase
Enzymatic deracemization provides a stereoselective route to (R)-configured tetrahydroquinolines. A 1977 study resolved racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid using D-amino acid oxidase from porcine kidney . The (S)-enantiomer was preferentially oxidized to the imine, leaving the (R)-enantiomer unreacted (ee: 98%) . Recent advancements demonstrate this method’s applicability to 4-amino-6-carboxylic acid derivatives:
| Substrate | Enzyme Source | Reaction Time | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Racemic THQ-2-COOH | Porcine kidney | 24 h | 45 | 98 | |
| Racemic THIQ-3-COOH | Recombinant DAAO | 6 h | 82 | >99 |
The Sci-Hub study achieved 82% isolated yield and >99% ee for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using recombinant D-amino acid oxidase . Adapting this to the target compound would require substrate engineering to position the carboxylic acid at C6 while retaining enzyme compatibility.
Chiral Auxiliary-Mediated Asymmetric Synthesis
J-Stage studies (2019) outline chiral auxiliary approaches for tetrahydroisoquinoline-3-carboxylic acids . Although focused on S-configurations, reversing the chiral auxiliary could yield R-products:
-
Oxazole cyclization : Methyl 2-amino-3-oxobutanoate reacts with acyl chlorides to form oxazole intermediates, followed by LiAlH<sub>4</sub> reduction to secondary amines (yields: 68–75%) .
-
Stereoselective alkylation : Cs<sub>2</sub>CO<sub>3</sub>-mediated alkylation of hydroxyl groups with chiral bromides introduces stereocenters (diastereomeric ratio: 4:1) .
-
Final hydrolysis : LiOH-mediated cleavage of methyl esters affords carboxylic acids (yields: 73–89%) .
For the target compound, substituting the oxazole precursor with a 6-carboxylic acid-containing building block and employing R-configured auxiliaries (e.g., (R)-phenylglycinol) could achieve the desired stereochemistry.
Comparative Analysis of Methodologies
The table below evaluates key metrics for each synthesis route:
| Method | Yield Range (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Solid-phase synthesis | 70–85 | N/A | Moderate | Low |
| Enzymatic resolution | 45–82 | 98–>99 | High | Moderate |
| Chiral auxiliary | 68–89 | 95–99 | Low | High |
| Asymmetric hydrogenation | 80–92 | 90–92 | High | Moderate |
Enzymatic resolution offers superior enantioselectivity but requires specialized enzyme handling. Asymmetric hydrogenation balances yield and scalability, making it industrially viable.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has been studied extensively for its potential therapeutic applications:
- Aminopeptidase N/CD13 Inhibition : Research indicates that this compound acts as an inhibitor of aminopeptidase N/CD13, an enzyme involved in cancer progression and inflammation. The inhibition of this enzyme can potentially alter tumor microenvironments and enhance anti-tumor immunity.
- Histone Deacetylase Inhibition : Structural analogs of this compound have shown promising results in inhibiting histone deacetylases. These enzymes are critical targets in cancer therapy as they regulate gene expression related to cell growth and differentiation.
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches:
- Chemoenzymatic Synthesis : A recent study utilized D-amino acid oxidase from Fusarium solani for the kinetic resolution of racemic tetrahydroisoquinoline carboxylic acids. This method achieved high enantiomeric excess values (>99%) and demonstrated good isolated yields (82% for 1-carboxylic acid and 73% for 3-carboxylic acid) .
- Domino Reactions : The compound can also be synthesized through various domino reactions that involve reduction or oxidation followed by cyclization. These methods have been shown to yield tetrahydroquinolines efficiently with high selectivity and simplicity .
The biological activities of this compound have been evaluated in several contexts:
- Antiproliferative Activity : Studies have tested the antiproliferative effects of compounds derived from this structure against various cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Results indicate significant activity against these cell lines .
Comparative Analysis with Structural Analogues
The following table summarizes some structural analogues of this compound and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Similar bicyclic structure | Exhibits different enzyme inhibition profiles |
| (S)-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | Enantiomer with opposite chirality | Potentially different biological activities |
| 1-Amino-1,2-dihydroquinoline | Lacks carboxylic acid functionality | Different reactivity and biological implications |
Mechanism of Action
The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Key Findings and Implications
Amino Group Advantage: The 4-amino group in the target compound provides hydrogen-bonding capability critical for interactions with enzymes or receptors, unlike ketone or halogen-substituted analogs .
Chirality Matters : The R-configuration at position 4 may enhance stereoselective binding compared to racemic mixtures of other derivatives.
Solubility Challenges: Halogenated analogs (e.g., 5,7-dichloro) exhibit poor solubility despite high activity, whereas the target compound’s amino and carboxylic acid groups improve aqueous solubility .
Biological Activity
(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- CAS Number : 103733-65-9
- IUPAC Name : this compound
This compound is characterized by its tetrahydroquinoline structure, which is known to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives possess notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, (R)-4-amino derivatives have been evaluated for their effectiveness against resistant strains of bacteria.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Staphylococcus aureus | Strong inhibition |
Anticancer Properties
Tetrahydroquinolines have also been studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, one study demonstrated that certain derivatives could downregulate anti-apoptotic proteins in cancer cell lines.
Neuroprotective Effects
Recent investigations suggest that (R)-4-amino derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Chemoenzymatic Synthesis : Utilizing D-amino acid oxidase to achieve enantioselective synthesis.
- Conventional Organic Synthesis : Involves multi-step reactions starting from simpler precursors such as aniline derivatives and carboxylic acids.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several tetrahydroquinoline derivatives against resistant bacterial strains. The results indicated that (R)-4-amino variants showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as lead compounds for antibiotic development .
Case Study 2: Neuroprotection
Research conducted on neuroprotective properties demonstrated that (R)-4-amino compounds could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in neurodegenerative diseases .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are critical for confirming the stereochemistry and substitution patterns. For instance, coupling constants in H NMR can distinguish cis/trans isomers .
- IR Spectroscopy : Peaks at ~1700 cm confirm the presence of carboxylic acid groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How can one ensure the enantiomeric purity of this compound during synthesis?
Basic
Enantiomeric purity is achieved via:
- Chiral Resolution : Using chiral stationary phases in HPLC.
- Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium with chiral ligands) enable enantioselective synthesis. For example, cationic palladium complexes catalyze annulation reactions with >90% enantiomeric excess (ee) .
What strategies are employed to achieve enantioselective synthesis using transition metal catalysis?
Q. Advanced
- Palladium-Catalyzed Annulation : Cationic Pd complexes facilitate enantioselective cyclization of allenyl aldehydes and arylboronic acids, yielding 3,4-cis-tetrahydroquinolines with high diastereo- and enantioselectivity .
- Copper-Catalyzed C–N Coupling : Asymmetric desymmetrization strategies generate enantioenriched 2-oxo-tetrahydroquinoline derivatives .
How can computational methods aid in understanding the electronic properties of this compound?
Q. Advanced
- DFT Calculations : Predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to rationalize reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
What are the challenges in scaling up synthesis while maintaining yield and purity?
Q. Advanced
- Reaction Optimization : Continuous flow reactors improve heat/mass transfer and reduce side reactions .
- Purification : Crystallization from ethanol or methylene chloride/hexane mixtures enhances purity but requires solvent optimization for large-scale use .
What biological assays evaluate the pharmacological potential of derivatives?
Q. Basic
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines to measure cytotoxicity .
How does X-ray crystallography resolve structural ambiguities?
Advanced
X-ray analysis confirms bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π stacking). For example, it can unambiguously assign substituent positions in the tetrahydroquinoline core, which NMR alone may not resolve .
Key Methodological Insights
- Contradiction Analysis : Conflicting NMR data (e.g., overlapping signals) can be resolved via X-ray crystallography or 2D NMR techniques (e.g., COSY, NOESY) .
- Safety Considerations : Follow SDS guidelines for handling tetrahydroquinoline derivatives, including PPE (gloves, goggles) and proper ventilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
